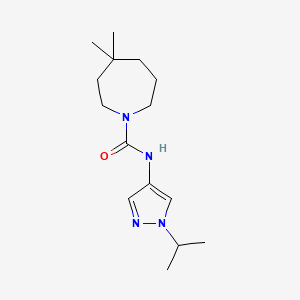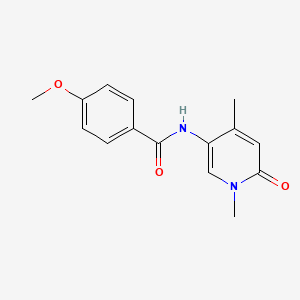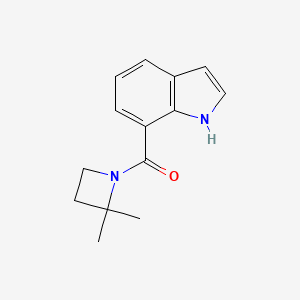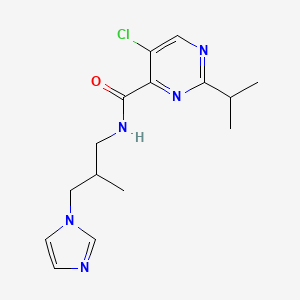
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a small molecule with a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide is not fully understood. However, studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis, which is the programmed cell death of cancer cells. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential in treating neurological disorders.
Biochemical and Physiological Effects:
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in cell growth and proliferation. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. Additionally, 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have anti-inflammatory properties, which may contribute to its potential in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in lab experiments is its unique structure, which makes it a promising candidate for drug development. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been shown to have a low toxicity profile, which is an important consideration in drug development. However, one of the limitations of using 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide. One area of research is the development of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide and its potential in treating neurological disorders.
Synthesis Methods
The synthesis of 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide involves a multi-step process that begins with the reaction of 4,4-dimethyl-1-pentene with hydrazine to form 4,4-dimethyl-1-pentylhydrazine. The resulting compound is then reacted with 1-bromo-2-propanol to form 4,4-dimethyl-N-(1-hydroxypropan-2-yl)pentylhydrazine. The final step involves the reaction of 4,4-dimethyl-N-(1-hydroxypropan-2-yl)pentylhydrazine with 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid to form 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide.
Scientific Research Applications
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research for 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide is its anti-cancer properties. Studies have shown that 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4,4-dimethyl-N-(1-propan-2-ylpyrazol-4-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-12(2)19-11-13(10-16-19)17-14(20)18-8-5-6-15(3,4)7-9-18/h10-12H,5-9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLAGNBFRTGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)N2CCCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)


![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)